1-Iodo-3,5-dimethylbenzene (CAS 22445-41-6): High-Yield Synthesis via Copper-Catalyzed Halogen Exchange from the Bromo Analog
1-Iodo-3,5-dimethylbenzene can be efficiently synthesized from its bromo analog, 1-bromo-3,5-dimethylbenzene, via a copper-catalyzed halogen exchange reaction. This method demonstrates a reliable and high-yielding synthetic route, with reported yields ranging from 78% to 98% by GC analysis . This contrasts with the direct use of the bromo compound in demanding cross-coupling applications, where the iodo derivative is the preferred, more reactive substrate.
| Evidence Dimension | Yield of halogen exchange reaction |
|---|---|
| Target Compound Data | 78-98% |
| Comparator Or Baseline | 1-bromo-3,5-dimethylbenzene (starting material) |
| Quantified Difference | Conversion yield of 78-98% to the target iodo compound. |
| Conditions | Reaction with NaI, CuI, trans-N,N'-dimethyl-1,2-cyclohexyldiamine in toluene at 110 °C for 23 h . |
Why This Matters
This high-yield conversion confirms the commercial viability of producing 1-iodo-3,5-dimethylbenzene from its less expensive bromo analog, providing a reliable sourcing pathway and a purity benchmark for procurement.
